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Compound Name: Tris[2-(dimethylamino)ethyl]amine

Cat. No.: B034753 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tris[2-
(dimethylamino)ethyl]amine, also known as Me₆TREN. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic characteristics of the compound, complete with experimental protocols and data

presented in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR spectra of Tris[2-
(dimethylamino)ethyl]amine have been recorded and analyzed to confirm its chemical

structure.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Tris[2-(dimethylamino)ethyl]amine exhibits distinct signals

corresponding to the different proton environments within the molecule. The data, acquired in

deuterated chloroform (CDCl₃), is summarized in the table below.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.58-2.52 Triplet 6H N-CH₂-CH₂-N(CH₃)₂

2.34-2.30 Triplet 6H N-CH₂-CH₂-N(CH₃)₂

2.18-2.14 Singlet 18H N(CH₃)₂

Table 1: ¹H NMR Data for Tris[2-(dimethylamino)ethyl]amine in CDCl₃.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts for the unique carbon atoms in Tris[2-(dimethylamino)ethyl]amine are

presented in the following table.

Chemical Shift (δ) ppm Assignment

57.5 N-CH₂-CH₂-N(CH₃)₂

53.0 N-CH₂-CH₂-N(CH₃)₂

45.9 N(CH₃)₂

Table 2: ¹³C NMR Data for Tris[2-(dimethylamino)ethyl]amine in CDCl₃.[1]

Experimental Protocol for NMR Spectroscopy
The NMR spectra were obtained using a Varian Unity 400 MHz spectrometer.[1] The sample

was prepared by dissolving approximately 10 mg of Tris[2-(dimethylamino)ethyl]amine in

deuterated chloroform (CDCl₃).[1] The solvent signal was used as an internal reference.[1]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. As an aliphatic tertiary amine, the IR spectrum

of Tris[2-(dimethylamino)ethyl]amine is characterized by the absence of N-H stretching

vibrations and the presence of C-H and C-N stretching and bending vibrations.
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Characteristic IR Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for

Tris[2-(dimethylamino)ethyl]amine based on its functional groups. Since a specific

experimental spectrum with peak assignments was not available in the searched literature,

these ranges are based on established spectroscopic theory for aliphatic amines.

Wavenumber (cm⁻¹) Vibration Type Functional Group

2950-2800 C-H Stretch Aliphatic (CH₂, CH₃)

1470-1450 C-H Bend CH₂ (Scissoring)

1380-1370 C-H Bend CH₃ (Symmetric Bending)

1250-1020 C-N Stretch Aliphatic Amine

Table 3: Predicted IR Absorption Data for Tris[2-(dimethylamino)ethyl]amine.[2]

Experimental Protocol for IR Spectroscopy
A general procedure for obtaining an IR spectrum of a liquid sample such as Tris[2-
(dimethylamino)ethyl]amine is as follows:

Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film.

Instrument Setup: The salt plates are mounted in the sample holder of an FTIR

spectrometer.

Data Acquisition: A background spectrum of the clean, empty salt plates is recorded.

Subsequently, the spectrum of the sample is recorded.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Tris[2-(dimethylamino)ethyl]amine, from sample preparation to data

interpretation.
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Figure 1. General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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